Cas no 2138296-78-1 (1H-1,2,3-Triazole-4-methanamine, 1-(5,8-dioxaspiro[3.4]oct-2-ylmethyl)-N-methyl-)

1H-1,2,3-Triazole-4-methanamine, 1-(5,8-dioxaspiro[3.4]oct-2-ylmethyl)-N-methyl- structure
2138296-78-1 structure
Product Name:1H-1,2,3-Triazole-4-methanamine, 1-(5,8-dioxaspiro[3.4]oct-2-ylmethyl)-N-methyl-
CAS No:2138296-78-1
MF:C11H18N4O2
MW:238.286221981049
CID:5261597
PubChem ID:165440491
Update Time:2025-10-28

1H-1,2,3-Triazole-4-methanamine, 1-(5,8-dioxaspiro[3.4]oct-2-ylmethyl)-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole-4-methanamine, 1-(5,8-dioxaspiro[3.4]oct-2-ylmethyl)-N-methyl-
    • EN300-373254
    • {[1-({5,8-dioxaspiro[3.4]octan-2-yl}methyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
    • 2138296-78-1
    • Inchi: 1S/C11H18N4O2/c1-12-6-10-8-15(14-13-10)7-9-4-11(5-9)16-2-3-17-11/h8-9,12H,2-7H2,1H3
    • InChI Key: BASWGCZGEDWJCM-UHFFFAOYSA-N
    • SMILES: N1(CC2CC3(OCCO3)C2)C=C(CNC)N=N1

Computed Properties

  • Exact Mass: 238.14297583g/mol
  • Monoisotopic Mass: 238.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 61.2Ų

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Predicted)
  • Boiling Point: 395.0±50.0 °C(Predicted)
  • pka: 7.86±0.10(Predicted)

1H-1,2,3-Triazole-4-methanamine, 1-(5,8-dioxaspiro[3.4]oct-2-ylmethyl)-N-methyl- Pricemore >>

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Additional information on 1H-1,2,3-Triazole-4-methanamine, 1-(5,8-dioxaspiro[3.4]oct-2-ylmethyl)-N-methyl-

1H-1,2,3-Triazole-4-methanamine, 1-(5,8-dioxaspiro[3.4]oct-2-ylmethyl)-N-methyl- (CAS No. 2138296-78-1): A Comprehensive Overview

The compound 1H-1,2,3-Triazole-4-methanamine, 1-(5,8-dioxaspiro[3.4]oct-2-ylmethyl)-N-methyl-, identified by the CAS number 2138296-78-1, is a sophisticated organic molecule with a unique structure and a wide range of potential applications in the fields of medicinal chemistry and materials science. This compound is characterized by its triazole core and a spirocyclic dioxane moiety, which contribute to its chemical stability and biological activity.

The triazole ring is a well-known heterocyclic structure that has gained significant attention in recent years due to its versatile reactivity and biological properties. The presence of the triazole ring in 1H-1,2,3-Triazole-4-methanamine provides the molecule with enhanced stability and reactivity, making it an attractive candidate for various chemical reactions and biological studies. The N-methyl substitution on the methanamine group further enhances the compound's solubility and bioavailability, which are crucial factors for its potential therapeutic applications.

The 5,8-dioxaspiro[3.4]octane moiety is a unique spirocyclic structure that imparts additional stability and rigidity to the molecule. This spirocyclic framework has been shown to influence the conformational flexibility of the compound, which can be advantageous in designing molecules with specific binding affinities to biological targets. The combination of the triazole ring and the spirocyclic dioxane moiety in 1H-1,2,3-Triazole-4-methanamine creates a highly functionalized molecule with a diverse range of potential applications.

Recent research has highlighted the potential of 1H-1,2,3-Triazole-4-methanamine in various therapeutic areas. For instance, studies have shown that compounds containing triazole rings exhibit potent antifungal and antibacterial properties. The unique structure of 1H-1,2,3-Triazole-4-methanamine may enhance these properties by providing additional stability and specificity in binding to microbial targets. Additionally, the spirocyclic dioxane moiety can improve the pharmacokinetic properties of the molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profiles.

In the context of medicinal chemistry, 1H-1,2,3-Triazole-4-methanamine has been explored as a potential lead compound for drug discovery. Its ability to form stable complexes with metal ions makes it an interesting candidate for developing metal-based drugs with enhanced therapeutic effects. For example, metal complexes of triazole derivatives have shown promise in treating diseases such as cancer and neurodegenerative disorders. The presence of the spirocyclic dioxane moiety in 1H-1,2,3-Triazole-4-methanamine may further enhance its metal-binding capabilities and improve its therapeutic efficacy.

Moreover, 1H-1,2,3-Triazole-4-methanamine has been investigated for its potential use in materials science. The triazole ring is known for its ability to form strong hydrogen bonds and π-stacking interactions, which can be exploited in designing supramolecular assemblies with unique properties. The spirocyclic dioxane moiety can also contribute to the formation of stable supramolecular structures by providing additional hydrogen bonding sites and steric hindrance. These properties make 1H-1,2,3-Triazole-4-methanamine a valuable building block for constructing functional materials with applications in areas such as catalysis, sensing, and drug delivery.

In conclusion, 1H-1,2,3-Triazole-4-methanamine, 1-(5,8-dioxaspiro[3.4]oct-2-ylmethyl)-N-methyl-, CAS No. 2138296-78-1, is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features provide it with enhanced stability, reactivity, and functional versatility. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing scientific knowledge and technological innovation.

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